molecular formula C19H17Cl3N2O7 B15186971 beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy- CAS No. 67200-81-1

beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-

Cat. No.: B15186971
CAS No.: 67200-81-1
M. Wt: 491.7 g/mol
InChI Key: LYTMAQKRWKXIFV-ZOFXXKQRSA-N
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Description

Beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-: is a complex organic compound that belongs to the class of glucuronic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranuronic acid derivatives typically involves multiple steps, including the protection and deprotection of functional groups, selective chlorination, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Biology

In biological research, derivatives of beta-D-Glucopyranuronic acid are explored for their interactions with enzymes and receptors. They may serve as inhibitors or activators in various biochemical pathways.

Medicine

Medicinal applications include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological molecules makes it a candidate for drug design and development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid derivatives involves their interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranuronic acid derivatives: These compounds share a similar glucuronic acid backbone but differ in their substituents.

    Chlorinated aromatic compounds: These compounds have similar chlorinated aromatic rings but may lack the glucuronic acid moiety.

Uniqueness

The uniqueness of beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

67200-81-1

Molecular Formula

C19H17Cl3N2O7

Molecular Weight

491.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-chloro-N-[(3,4-dichlorophenyl)carbamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H17Cl3N2O7/c20-8-1-4-10(5-2-8)24(19(30)23-9-3-6-11(21)12(22)7-9)17-15(27)13(25)14(26)16(31-17)18(28)29/h1-7,13-17,25-27H,(H,23,30)(H,28,29)/t13-,14-,15+,16-,17+/m0/s1

InChI Key

LYTMAQKRWKXIFV-ZOFXXKQRSA-N

Isomeric SMILES

C1=CC(=CC=C1N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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